molecular formula C28H30N6O5S2 B2789534 4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 310449-08-2

4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2789534
CAS No.: 310449-08-2
M. Wt: 594.71
InChI Key: IRQWGQORHDSZES-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H30N6O5S2 and its molecular weight is 594.71. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O5S2/c1-19-6-5-7-22(16-19)34-25(17-29-27(36)20-8-14-24(15-9-20)41(37,38)33(2)3)31-32-28(34)40-18-26(35)30-21-10-12-23(39-4)13-11-21/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWGQORHDSZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This indicates the presence of a triazole ring, a benzamide moiety, and a dimethylsulfamoyl group, which are known to contribute to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds with triazole structures have been shown to exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of various bacteria and fungi.
    • A study highlighted that derivatives of triazoles demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties :
    • Triazole derivatives are recognized for their anticancer potential. Research indicates that certain compounds within this class exhibit cytotoxic effects against various cancer cell lines.
    • For instance, specific triazole derivatives have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting significant anticancer activity .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Studies indicate that similar triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA/RNA : Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis in pathogens or cancer cells, leading to growth inhibition.
  • Modulation of Immune Response : Anti-inflammatory activities may arise from the modulation of immune responses through cytokine regulation.

Case Studies

  • Antibacterial Efficacy :
    • A comparative study evaluated various triazole compounds against standard bacterial strains. The tested compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to leading antibiotics, indicating its potential as a therapeutic agent .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM. This suggests a promising role in chemotherapy regimens .

Data Tables

Biological ActivityAssessed CompoundsResults
AntibacterialTriazole DerivativesMIC values < 10 µg/mL against E. coli
AnticancerVarious TriazolesIC50 values ranging from 6.2 µM to 43.4 µM against HCT-116
Anti-inflammatorySelected DerivativesSignificant reduction in TNF-alpha levels

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Compounds containing the triazole moiety have been extensively studied for their antifungal properties. Research indicates that similar structures exhibit significant activity against various fungal pathogens, making this compound a candidate for further investigation in antifungal drug development .
  • Anticancer Properties :
    • Some derivatives of benzamides have shown promise in inhibiting cancer cell proliferation. Studies on related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
  • Anti-inflammatory Effects :
    • Sulfonamide derivatives are known to possess anti-inflammatory properties. Investigations into structurally similar compounds indicate that they can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Applications in Drug Development

The compound's unique structure allows it to be explored for various therapeutic applications:

Antifungal Agents

Several studies have reported the effectiveness of triazole derivatives against fungal infections. For instance, a derivative with a similar structure demonstrated potent activity against Candida albicans, suggesting that this compound could be developed as an antifungal agent .

Anticancer Therapeutics

Case studies involving related benzamide compounds have shown promising results in preclinical trials for cancer treatment. For example, compounds with similar functionalities have been noted for their ability to inhibit tumor growth in various cancer models .

Anti-inflammatory Treatments

Research indicates that compounds with sulfonamide groups can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions. This suggests that the compound could be evaluated for its anti-inflammatory potential .

Data Tables

ApplicationRelated CompoundBiological ActivityReference
AntifungalSimilar TriazoleInhibition of C. albicans
AnticancerBenzamide DerivativeInduction of apoptosis
Anti-inflammatorySulfonamideReduction of cytokines

Case Studies

  • Antifungal Efficacy Study :
    • A study conducted on triazole derivatives found that modifications to the structure significantly enhanced antifungal activity against resistant strains of Candida species. The findings support the hypothesis that this compound may exhibit similar efficacy .
  • Cancer Cell Line Testing :
    • Research on benzamide derivatives revealed their ability to inhibit growth in breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction via mitochondrial pathways, indicating a potential therapeutic application for this compound .
  • Inflammation Model Research :
    • In vivo studies using sulfonamide derivatives showed a marked decrease in paw edema in rat models of arthritis, highlighting their anti-inflammatory capabilities and suggesting further exploration for chronic inflammatory conditions .

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